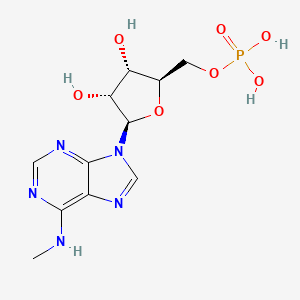
1-Decyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a nitrile.
Decyl Substitution: The decyl chain can be introduced via alkylation of the imidazole ring using a decyl halide under basic conditions.
Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and subsequent deprotection.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various alkyl or aryl imidazole derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.
Biology: It serves as a probe for studying protein-ligand interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.
Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.
Uniqueness
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .
Propriétés
Numéro CAS |
189095-13-4 |
|---|---|
Formule moléculaire |
C16H29N3O2 |
Poids moléculaire |
295.42 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
Clé InChI |
AMILYWOFKWASDI-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)







![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
